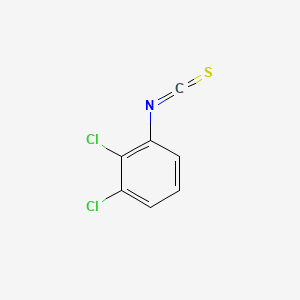

2,3-Dichlorophenyl isothiocyanate

Description

Overview of Isothiocyanate Chemistry within Organic Synthesis

Isothiocyanates are characterized by the functional group R−N=C=S. wikipedia.org They are isomeric to thiocyanates, which have the structure R−S−C≡N. wikipedia.org The chemistry of isothiocyanates is rich and varied, largely due to the electrophilic nature of the central carbon atom, which is susceptible to attack by nucleophiles. wikipedia.org This reactivity makes isothiocyanates valuable intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds.

The synthesis of isothiocyanates can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate using reagents like lead nitrate (B79036) or tosyl chloride. wikipedia.orgiiab.meorganic-chemistry.org Other methods include the use of thiophosgene (B130339) or its safer alternative, triphosgene, and more modern approaches such as microwave-assisted synthesis and tandem Staudinger/aza-Wittig reactions. nih.gov

Isothiocyanates readily react with amines to form thiourea (B124793) derivatives, a reaction that is fundamental to their application in organic synthesis. mdpi.com They also react with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively. These reactions are pivotal in the construction of complex organic molecules and have been extensively utilized in the development of new chemical entities.

Significance of Aryl Isothiocyanates in Chemical Research

Aryl isothiocyanates, where the isothiocyanate group is attached to an aromatic ring, are a particularly important subclass of these compounds. The electronic properties of the aryl ring can significantly influence the reactivity of the isothiocyanate group. Electron-withdrawing groups on the aromatic ring generally enhance the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease its reactivity.

The rigid framework and diverse substitution patterns available for aryl isothiocyanates make them attractive building blocks in medicinal chemistry and materials science. They serve as precursors for the synthesis of various biologically active compounds, including potential antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov For instance, the reaction of aryl isothiocyanates with amines to form N,N'-disubstituted thioureas is a widely employed strategy in drug discovery. mdpi.com

Furthermore, aryl isothiocyanates are utilized in the synthesis of various heterocyclic systems. Their ability to undergo cycloaddition reactions and act as versatile synthons has led to the development of novel synthetic methodologies for creating complex molecular architectures. researchgate.net

Specific Research Context of 2,3-Dichlorophenyl Isothiocyanate

This compound is an aryl isothiocyanate that has garnered interest in specific areas of chemical research. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and potential applications. These electron-withdrawing chlorine atoms enhance the electrophilic character of the isothiocyanate group, making it a reactive substrate for nucleophilic attack.

Research involving this compound often focuses on its use as a synthon for the preparation of novel thiourea derivatives and other heterocyclic compounds with potential biological activities. The specific substitution pattern of the chlorine atoms provides a unique steric and electronic environment that can be exploited to fine-tune the properties of the resulting molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NS |

| Molecular Weight | 204.08 g/mol |

| CAS Number | 6590-97-2 |

| Boiling Point | 256-258 °C |

| Density | 1.434 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.675 |

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

The research applications of this compound are primarily in the realm of synthetic organic chemistry, where it serves as a valuable starting material. Its reactions are explored to create libraries of compounds for screening in various biological assays. The dichlorophenyl moiety can impart specific properties, such as increased lipophilicity, which may influence the pharmacokinetic profile of derivative compounds.

Properties

IUPAC Name |

1,2-dichloro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZIODPVCCTBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383829 | |

| Record name | 2,3-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-97-2 | |

| Record name | 2,3-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 2,3 Dichlorophenyl Isothiocyanate

Established Synthetic Pathways for 2,3-Dichlorophenyl Isothiocyanate

The synthesis of this compound, like other aryl isothiocyanates, primarily originates from its corresponding primary amine, 2,3-dichloroaniline. Several established methods facilitate this transformation, each with distinct advantages and substrate scopes.

Reaction of Phthalic Anhydride with o-Dichlorobenzene in Friedel-Craft's Conditions

The Friedel-Crafts reaction is a fundamental method for the acylation or alkylation of aromatic rings. youtube.comkhanacademy.org In a typical Friedel-Crafts acylation, an aromatic compound reacts with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orglscollege.ac.in The reaction between phthalic anhydride and an aromatic ring like benzene (B151609), for instance, proceeds to form o-benzoylbenzoic acid. prepchem.comgoogle.comgoogle.comprepchem.com This reaction involves the generation of an acylium ion which then attacks the aromatic ring in an electrophilic aromatic substitution. khanacademy.org

However, the Friedel-Crafts acylation of o-dichlorobenzene with phthalic anhydride is not a documented pathway for the direct synthesis of this compound or its immediate precursor, 2,3-dichloroaniline. The product of such a reaction would be a substituted benzoylbenzoic acid, not an isothiocyanate. researchgate.netd-nb.info

Condensation Reactions in Isothiocyanate Synthesis

A prevalent and widely used method for synthesizing isothiocyanates involves the condensation of a primary amine with carbon disulfide. nih.govgre.ac.ukresearchgate.net This approach begins with the nucleophilic attack of the primary amine (e.g., 2,3-dichloroaniline) on the electrophilic carbon of carbon disulfide. researchgate.net This initial step, typically conducted in the presence of a base, forms a dithiocarbamate (B8719985) salt intermediate. nih.govnih.govchemrxiv.org

One-Step and Two-Step Processes utilizing Phenyl Chlorothionoformate and Primary Amines

A facile and efficient alternative to traditional methods involves the reaction of primary amines with phenyl chlorothionoformate. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This methodology can be executed as either a one-step or a two-step process, offering flexibility based on the substrate's electronic properties. organic-chemistry.orgresearchgate.netresearchgate.net

In the two-step approach , the primary amine first reacts with phenyl chlorothionoformate to form a stable intermediate thiocarbamate. organic-chemistry.orgorganic-chemistry.org This intermediate is isolated and then subjected to a subsequent deprotection step, often using a base like solid sodium hydroxide, to yield the isothiocyanate. organic-chemistry.org This method is particularly versatile and provides high yields for a broad range of amines, including electron-deficient aryl amines like 2,3-dichloroaniline. organic-chemistry.orgthieme-connect.com

The one-step process combines the formation of the thiocarbamate and its decomposition into the isothiocyanate in a single pot. organic-chemistry.orgorganic-chemistry.org While highly efficient for alkyl and electron-rich aryl isothiocyanates, this method can be less effective for electron-deficient anilines, where the two-step approach is preferred. organic-chemistry.orgthieme-connect.com

| Method | Substrate Suitability | Process Description | Typical Yields |

| One-Step Process | Alkyl and electron-rich aryl amines | Amine, phenyl chlorothionoformate, and base (e.g., NaOH) are combined in a single reaction vessel. organic-chemistry.org | Up to 95% for suitable substrates. organic-chemistry.org |

| Two-Step Process | Broad range, including electron-deficient aryl and heterocyclic amines. thieme-connect.com | 1. Synthesis and isolation of an intermediate thiocarbamate from the amine and phenyl chlorothionoformate. organic-chemistry.org 2. Deprotection of the thiocarbamate using a base to yield the isothiocyanate. organic-chemistry.org | Up to 99% for a wide variety of amines. organic-chemistry.org |

Reaction Mechanisms and Intermediate Species

Understanding the electronic structure of isothiocyanates is key to predicting their reactivity. The following section details the resonance contributors of a related class, acyl isothiocyanates, which provides insight into the electrophilic and nucleophilic nature of these molecules.

Resonance Structures of Acyl Isothiocyanates and their Reactivity

Acyl isothiocyanates (R-C(=O)NCS) are a class of compounds related to aryl isothiocyanates but possess a carbonyl group attached to the nitrogen atom. arkat-usa.org This acyl group significantly influences the compound's reactivity. arkat-usa.org The electronic distribution in acyl isothiocyanates can be described by several resonance structures. arkat-usa.orgresearchgate.netresearchgate.net These structures indicate that there are two primary electrophilic centers: the carbon of the carbonyl group and the carbon of the thiocarbonyl group. arkat-usa.org Additionally, the nitrogen atom can act as a nucleophilic center. arkat-usa.org

The presence of the electron-withdrawing acyl group makes acyl isothiocyanates generally more reactive than their alkyl or aryl counterparts. arkat-usa.org The reactivity is determined by these three active centers, enabling acyl isothiocyanates to participate in a wide variety of addition and cyclization reactions. arkat-usa.org The specific reaction pathway often depends on the nature of the attacking nucleophile and the reaction conditions. arkat-usa.org

Derivatization Strategies and Novel Compound Synthesis

The isothiocyanate functional group (-N=C=S) is a versatile handle for synthesizing a wide array of more complex molecules. This compound serves as a building block for creating novel compounds, primarily through its reaction with nucleophiles.

The most common derivatization reaction involves the addition of primary or secondary amines to the electrophilic carbon of the isothiocyanate group. ijacskros.com This reaction proceeds readily to form N,N'-disubstituted thiourea (B124793) derivatives. researchgate.netnih.govanalis.com.my This straightforward condensation is a cornerstone of thiourea synthesis and can be used to attach the 2,3-dichlorophenyl moiety to various other molecular scaffolds. nih.govorganic-chemistry.orgnih.gov Similarly, reactions with other nucleophiles, such as alcohols or thiols, can be employed to synthesize the corresponding thiocarbamates and dithiocarbamates, respectively. These derivatization reactions are crucial for creating libraries of new compounds for various applications. nih.govnih.gov

| Reactant | Product Type | General Reaction Scheme |

| Primary or Secondary Amine (R₂NH) | Thiourea | Ar-NCS + R₂NH → Ar-NH-C(=S)-NR₂ |

| Alcohol (R'OH) | Thiocarbamate | Ar-NCS + R'OH → Ar-NH-C(=S)-OR' |

| Thiol (R'SH) | Dithiocarbamate | Ar-NCS + R'SH → Ar-NH-C(=S)-SR' |

Synthesis of Thiourea Derivatives from this compound

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-substituted thiourea derivatives. The reaction proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group.

This methodology has been applied to the synthesis of various thiourea derivatives. For instance, Gly/Pro conjugated 2,3-dichlorophenyl piperazine has been converted into its corresponding thioureido derivatives by reaction with substituted phenyl isothiocyanates nih.gov. The general reaction scheme involves dissolving the amine in a suitable solvent, such as dimethylformamide (DMF), and adding the this compound, often at room temperature. The reaction progress can be monitored by thin-layer chromatography, and the product is typically isolated by precipitation or extraction.

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Glycine-2,3-dichlorophenyl piperazine conjugate | N-(2,3-dichlorophenyl)piperazinyl-glycyl-thioureido derivative | NMM, DMF, 0°C to RT, 8h | Not Specified | nih.gov |

| Proline-2,3-dichlorophenyl piperazine conjugate | N-(2,3-dichlorophenyl)piperazinyl-prolyl-thioureido derivative | NMM, DMF, 0°C to RT, 8h | Not Specified | nih.gov |

Thiosemicarbazides are valuable precursors for the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles. They are readily synthesized by the reaction of isothiocyanates with hydrazine or its derivatives. The reaction of this compound with hydrazine hydrate in a suitable solvent like isopropanol at room temperature leads to the formation of 4-(2,3-dichlorophenyl)thiosemicarbazide. The product often precipitates from the reaction mixture and can be purified by recrystallization nih.gov.

Further derivatization of the thiosemicarbazide can be achieved. For example, refluxing 2,4-dichlorophenyl acetic acid with thiosemicarbazide, followed by reaction with various aromatic aldehydes, yields thiosemicarbazone derivatives citedrive.com. This demonstrates the utility of the thiosemicarbazide intermediate in building more complex molecular architectures.

| Hydrazine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 4-(2,3-Dichlorophenyl)thiosemicarbazide | Isopropanol, RT, 3h | 89 (for 2-chloro analog) | nih.gov |

| Thiosemicarbazide (with 2,4-dichlorophenyl acetyl chloride) | 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide | Reflux | Not Specified | citedrive.com |

Substituted guanidines can be synthesized from this compound through a two-step process. The first step involves the synthesis of a thiourea derivative by reacting the isothiocyanate with an amine, as described in section 2.3.1. The resulting thiourea is then converted to the corresponding guanidine. This conversion can be achieved by desulfurization and reaction with another amine. A common method involves the use of a coupling agent like mercury(II) chloride in the presence of a base such as triethylamine to facilitate the reaction of the thiourea with a primary or secondary amine mdpi.com. This approach allows for the synthesis of multisubstituted guanidines with a 2,3-dichlorophenyl substituent.

| Thiourea Precursor | Amine Reactant | Product | Reaction Conditions | Reference |

| N-(2,3-Dichlorophenyl)-N'-arylthiourea | Primary/Secondary Amine | N-(2,3-Dichlorophenyl)-N',N''-disubstituted guanidine | HgCl₂, Et₃N, DMF | mdpi.com |

Cyclization Reactions involving this compound

The thiourea and thiosemicarbazide derivatives of this compound are excellent precursors for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems.

Phthalazinone derivatives are known to possess a wide range of biological activities. While a direct cyclization of a this compound-derived thiourea to a phthalazinone is not commonly reported, precursors bearing the 2,3-dichlorophenyl moiety can be utilized. For instance, 2-(2,3-dichlorophenylcarbonyl)benzoic acid can be reacted with hydrazine derivatives to form phthalazinones researchgate.net. It is conceivable that a multi-step synthetic route starting from 2,3-dichloroaniline could lead to a thiourea that is subsequently cyclized to a phthalazinone derivative, although this would likely involve several transformations.

The thiosemicarbazide derivative of this compound is a key intermediate for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Oxadiazoles and Thiadiazoles: A regioselective, reagent-based cyclization of a thiosemicarbazide intermediate can yield either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles researchgate.net. The choice of cyclizing agent directs the reaction towards the desired heterocycle. For example, using EDC·HCl in DMSO can favor the formation of the oxadiazole, while p-TsCl and triethylamine in N-methyl-2-pyrrolidone can lead to the thiadiazole researchgate.net.

Triazoles: Ring closure of arylthiosemicarbazides in an alkaline medium is a well-established method for the synthesis of 1,2,4-triazoles. The 4-(2,3-dichlorophenyl)thiosemicarbazide can be cyclized under basic conditions, such as refluxing with sodium hydroxide, to afford the corresponding 5-substituted-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

| Precursor | Heterocycle Formed | Cyclization Conditions | Reference |

| 4-(2,3-Dichlorophenyl)thiosemicarbazide | 2-Amino-5-substituted-1,3,4-oxadiazole | EDC·HCl, DMSO | researchgate.net |

| 4-(2,3-Dichlorophenyl)thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | p-TsCl, Et₃N, NMP | researchgate.net |

| 4-(2,3-Dichlorophenyl)thiosemicarbazide | 5-Substituted-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | NaOH, Reflux |

A notable cyclization reaction involving aryl isothiocyanates is the elemental sulfur-promoted synthesis of 2-aminobenzothiazoles. This method involves the reaction of an o-chloronitrobenzene with an aryl isothiocyanate in the presence of elemental sulfur citedrive.com. This approach avoids the need to pre-form an aniline derivative. While a specific example with this compound is not explicitly detailed in the readily available literature, the reaction has been successfully carried out with the closely related 3,4-dichlorophenyl isothiocyanate. The reaction conditions typically involve heating the substrates with elemental sulfur and a base, such as DABCO, in a high-boiling solvent like DMF. This methodology offers a direct route to 2-(2,3-dichlorophenylamino)benzothiazole derivatives.

| Aryl Isothiocyanate | Co-reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 3,4-Dichlorophenyl isothiocyanate | 1-Chloro-2-nitrobenzene | N-(3,4-Dichlorophenyl)benzo[d]thiazol-2-amine | S, DABCO, DMF, 120°C, 24h | 75 |

Preparation of Bifunctional Chelating Ligands

The isothiocyanate group (-N=C=S) is a highly reactive functional group that readily participates in addition reactions with nucleophiles, such as primary amines, to form thiourea derivatives. This reactivity is harnessed in the synthesis of bifunctional chelating ligands, where the isothiocyanate serves as a linker to attach a chelating moiety to a target molecule. In the context of this compound, its reaction with an appropriate amine-containing molecule can yield a thiourea-based ligand with potential metal-coordinating properties.

A specific example of this synthetic approach is the preparation of N-((pyridin-2-yl)methyl)-N'-(2,3-dichlorophenyl)thiourea. This compound, synthesized from the reaction of this compound and 2-picolylamine, incorporates the 2,3-dichlorophenyl group from the isothiocyanate and a pyridinylmethyl group from the amine, which can act as a chelating unit.

The synthesis involves the direct reaction of this compound with 2-picolylamine. This reaction proceeds as a nucleophilic addition of the primary amine group of 2-picolylamine to the electrophilic carbon atom of the isothiocyanate group of this compound.

The resulting molecule, N-((pyridin-2-yl)methyl)-N'-(2,3-dichlorophenyl)thiourea, possesses multiple potential coordination sites for metal ions, including the nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the thiourea backbone. Such molecules are of interest for their potential to form stable complexes with various metals.

Detailed research findings for the synthesis of this potential bifunctional chelating ligand are summarized in the table below.

Table 1. Synthesis of N-((pyridin-2-yl)methyl)-N'-(2,3-dichlorophenyl)thiourea

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | 2-Picolylamine | N-((pyridin-2-yl)methyl)-N'-(2,3-dichlorophenyl)thiourea | 80.6 |

Advanced Spectroscopic and Computational Analysis in 2,3 Dichlorophenyl Isothiocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,3-Dichlorophenyl isothiocyanate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from its three aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons are chemically non-equivalent and exhibit a complex splitting pattern. The electron-withdrawing nature of the two chlorine atoms and the isothiocyanate group deshields the aromatic protons, causing their signals to appear in the downfield region of the spectrum, typically between 7.0 and 7.6 ppm. The expected spectrum would show three distinct multiplets corresponding to the protons at positions C4, C5, and C6. The proton at C5 would likely appear as a triplet, being coupled to the adjacent protons at C4 and C6. The protons at C4 and C6 would each appear as a doublet of doublets due to coupling with their respective neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.20 - 7.40 | dd |

| H-5 | 7.30 - 7.50 | t |

| H-6 | 7.10 - 7.30 | dd |

Note: Predicted values are based on typical ranges for substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the six carbons of the aromatic ring and the carbon of the isothiocyanate group. The isothiocyanate carbon (-N=C=S) is highly deshielded and typically appears in the range of 130-140 ppm. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. Carbons directly bonded to the electronegative chlorine atoms (C2 and C3) are found downfield, as is the carbon attached to the isothiocyanate group (C1). The remaining three carbons (C4, C5, C6) appear at slightly higher field strengths. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 (-C-NCS) | 130 - 135 |

| C2 (-C-Cl) | 132 - 136 |

| C3 (-C-Cl) | 130 - 134 |

| C4 | 128 - 132 |

| C5 | 126 - 130 |

| C6 | 125 - 129 |

| -N=C=S | 135 - 145 |

Note: Predicted values are based on typical ranges for substituted aromatic compounds and isothiocyanates. Actual values may vary. compoundchem.comchemicalbook.com

Advanced NMR Techniques (HSQC, HMBC, COSY, NOESY) in Complex Derivative Characterization

While 1D NMR is sufficient for the parent compound, the characterization of more complex derivatives, such as those formed by reacting the isothiocyanate group, necessitates the use of two-dimensional (2D) NMR techniques. tsijournals.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For a derivative, it would confirm the connectivity of the aromatic protons and any new protons introduced in the derivatizing group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of larger, more complex derivatives.

These advanced methods are essential in modern chemical research for the definitive structural elucidation of novel compounds derived from this compound. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The compound has a molecular weight of approximately 204.08 g/mol and a monoisotopic mass of 202.9363257 Da. nih.gov

In a typical mass spectrum, the molecular ion peak ([M]⁺) is observed at m/z 203. A key feature is the isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic pattern for the molecular ion:

[M]⁺ peak : Contains two ³⁵Cl atoms (m/z ≈ 203).

[M+2]⁺ peak : Contains one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 205).

[M+4]⁺ peak : Contains two ³⁷Cl atoms (m/z ≈ 207).

The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichlorinated compound. GC-MS data confirms the top two peaks at m/z 203 and 205. nih.gov

Fragmentation analysis provides further structural information. Common fragmentation pathways for aromatic isothiocyanates involve the loss of the isothiocyanate group or halogen atoms.

Table 3: Key Mass Spectrometry Data for this compound

| Attribute | Value | Source |

| Molecular Formula | C₇H₃Cl₂NS | nih.gov |

| Molecular Weight | 204.08 g/mol | nih.gov |

| Monoisotopic Mass | 202.9363257 Da | nih.gov |

| [M]⁺ Peak (m/z) | 203 | nih.gov |

| [M+2]⁺ Peak (m/z) | 205 | nih.gov |

| Common Fragments | Loss of -NCS, loss of Cl | libretexts.orgmiamioh.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent and diagnostic feature in its IR spectrum is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. wikipedia.org This band is typically observed in the region of 2000–2200 cm⁻¹. tandfonline.com Additional characteristic absorptions include those for the aromatic ring (C=C stretching) around 1400-1600 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 | Strong, Broad |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Note: Data is based on typical ranges for the respective functional groups. tandfonline.comresearchgate.net

Theoretical and Computational Chemistry

Computational chemistry provides valuable insights into the properties of this compound that complement experimental data. Quantum mechanical calculations can predict molecular geometry, electronic structure, and spectroscopic properties. For instance, the XLogP3-AA, a computed measure of lipophilicity, is 4.6, indicating a high degree of non-polarity. nih.gov

Furthermore, methods like ion mobility spectrometry, often coupled with mass spectrometry, can be predicted computationally. The predicted collision cross-section (CCS) is a measure of the ion's shape and size in the gas phase. Such predictions are crucial for identifying the compound in complex mixtures. uni.lu

Table 5: Predicted Physicochemical and Ion Mobility Properties

| Property | Value | Method/Adduct |

| XLogP3-AA | 4.6 | Computed |

| CCS (Ų) | 135.3 | [M+H]⁺ |

| CCS (Ų) | 146.7 | [M+Na]⁺ |

| CCS (Ų) | 140.7 | [M-H]⁻ |

| CCS (Ų) | 157.1 | [M+NH₄]⁺ |

| CCS (Ų) | 140.8 | [M+K]⁺ |

Source: Data computed and reported in PubChem. nih.govuni.lu

These theoretical calculations are integral to modern chemical analysis, offering predictive power that guides experimental design and aids in the interpretation of complex data.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. researchgate.net While specific DFT studies focusing exclusively on this compound are not prominent in the reviewed literature, extensive research on structurally related dichlorophenyl derivatives and other isothiocyanates demonstrates the utility of this approach. nih.govnih.govdocumentsdelivered.com

DFT calculations allow for the optimization of molecular geometry to predict bond lengths and angles in the ground state. documentsdelivered.com For related molecules like (E)-3-(2,6-dichlorophenyl)-acrylamide, DFT has been employed to analyze vibrational spectra (FT-IR and FT-Raman), providing theoretical wavenumbers that show good agreement with experimental data after scaling. nih.govresearchgate.net Such analyses help in the definitive assignment of vibrational modes.

Furthermore, DFT is crucial for understanding the electronic properties of a molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. documentsdelivered.commdpi.com A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated using DFT results to visualize charge distributions and predict sites susceptible to electrophilic and nucleophilic attack. nih.govdocumentsdelivered.com

| Parameter Calculated via DFT | Significance and Application | Example from Related Compounds |

|---|---|---|

| Optimized Molecular Geometry | Predicts stable conformation, bond lengths, and angles. | Geometric parameters of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline were found to be in good agreement with experimental data. documentsdelivered.com |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. | Theoretical vibrational wavenumbers for (E)-3-(2,6-dichlorophenyl)-acrylamide were calculated and scaled to match experimental values. nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A small gap implies high reactivity. | The HOMO-LUMO gap was calculated for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile to discuss its electronic properties. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. | MEP analysis was used to find reactive sites in (E)-3-(2,6-dichlorophenyl)-acrylamide. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

For the isothiocyanate class of compounds, molecular docking has been used to explore their potential as anticancer agents. nih.gov In one study, a series of synthetic phenyl isothiocyanates were docked against target proteins implicated in cancer, revealing favorable binding affinities and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Although specific docking studies for this compound were not identified, research on analogous compounds provides a clear blueprint for how such an investigation would proceed. For instance, docking simulations of novel pyridine-thiazole hybrids against the SARS-CoV-2 main protease (Mpro) were used to estimate binding energies and identify the most promising candidates for further study. nih.gov The results of docking are typically quantified by a scoring function that estimates the binding free energy, with more negative values indicating a stronger, more stable interaction.

| Compound Class / Specific Molecule | Protein Target | Key Findings from Docking Simulation | Reference |

|---|---|---|---|

| Phenyl Isothiocyanates | Spindlin1 (implicated in ovarian cancer) | Showed favorable binding affinities, suggesting potential as anticancer agents. | nih.gov |

| Pyridine-Thiazole Hybrids | SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7) | Identified compounds with high binding energy (e.g., -8.6 kcal/mol), indicating strong potential inhibitory activity. | nih.gov |

| 3-Pyridyl-isothiocyanate | Not specified, used in an in silico approach for cardioprotection | Selected as a promising H₂S-releasing compound based on a combination of in silico profiling and experimental results. | nih.gov |

| (E)-3-(2,6-dichlorophenyl)-acrylamide | Not specified, general study | Molecular docking was performed as part of a comprehensive analysis of the compound. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to study the stability of ligand-receptor complexes predicted by molecular docking and to analyze the conformational flexibility of a molecule in different environments. nih.govnih.gov

In the context of ligand-target interactions, MD simulations are often performed on the best-docked poses. nih.gov These simulations can verify the stability of the predicted binding mode, showing whether the ligand remains in the binding pocket over a period of time (typically nanoseconds). They also allow for the calculation of binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

While specific MD studies on this compound are not available, simulations of the thiocyanate (B1210189) (SCN⁻) anion in solvent mixtures have been used to study its solvation structure and dynamics, demonstrating the power of MD to probe molecular interactions at an atomic level. nih.gov Such studies reveal how solvent molecules arrange around the solute and the dynamics of these interactions, which is crucial for understanding a compound's behavior in a biological medium. nih.gov For drug candidates, MD simulations can reveal dynamic conformational changes in the target protein upon ligand binding, providing a more complete picture of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. mdpi.com These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others. For instance, hydrophobicity (often represented by logP) and electronic parameters like the electrophilicity index (ω), derived from DFT calculations, are commonly used descriptors. mdpi.com

Once the descriptors are calculated, statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀). mdpi.commdpi.com The predictive power of the resulting model is then rigorously validated. QSAR is a valuable tool in drug discovery as it allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. mdpi.com While no specific QSAR model for this compound was found, the principles of QSAR have been widely applied to isothiocyanates and other classes of biologically active compounds to understand how structural modifications influence their potency. nih.govnih.gov

| Descriptor Type | Example Descriptor | Relevance in QSAR |

|---|---|---|

| Hydrophobicity | logP (n-octanol/water partition coefficient) | Crucial for modeling a compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. mdpi.com |

| Electronic | Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons; often correlated with toxicity and reactivity. mdpi.com |

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and connectivity, which influences shape and receptor fit. |

| Geometric | Solvent Accessible Surface Area (SASA) | Represents the surface area of a molecule available for interaction with a solvent or receptor. |

Mechanistic Investigations of Biological Activities of 2,3 Dichlorophenyl Isothiocyanate and Its Derivatives

Modulation of Cellular Pathways by Isothiocyanates

Isothiocyanates are known to exert their biological effects by modulating a variety of cellular pathways that are critical for cell growth, proliferation, and survival. Their ability to interfere with these pathways is a key aspect of their observed anti-cancer properties in numerous studies.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many isothiocyanates is their ability to induce programmed cell death, known as apoptosis, and to halt the progression of the cell cycle in cancer cells. nih.govmdpi.com Studies have demonstrated that various isothiocyanates can cause cells to arrest in the G2/M phase of the cell cycle, a critical checkpoint before cell division. nih.govutexas.edu This arrest prevents the proliferation of cancerous cells.

The induction of apoptosis is a primary mechanism by which isothiocyanates eliminate tumor cells. nih.gov This process is often triggered through the activation of caspases, which are enzymes that execute the apoptotic program. utexas.edunih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to initiate apoptosis by increasing the expression of "death receptors" on the cell surface, which subsequently activates the caspase cascade. utexas.edu

| Isothiocyanate | Observed Effect | Cell Cycle Phase Affected | Key Molecular Targets |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Induction of apoptosis and cell cycle arrest | G2/M | Upregulation of Fas and DR5 death receptors, Caspase activation |

| Benzyl isothiocyanate (BITC) | Induction of apoptosis | - | Modulation of Bcl-2 family proteins |

| Sulforaphane | Induction of apoptosis and cell cycle arrest | G2/M | - |

Influence on MAP Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of cellular processes including proliferation, differentiation, and stress responses. mdpi.com Isothiocyanates have been shown to modulate these pathways, often leading to anti-cancer outcomes. nih.govnih.govuea.ac.uk The activation of specific MAPK pathways, such as ERK, JNK, and p38, by isothiocyanates can trigger cell cycle arrest and apoptosis. nih.govpeerj.com The precise effect can vary depending on the specific isothiocyanate and the cellular context.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.govmdpi.combohrium.com This family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. researchgate.net Several isothiocyanates have been demonstrated to alter this balance by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins, thereby promoting cell death. mdpi.commdpi.comnih.gov

Interaction with Detoxifying Enzymes

A significant aspect of the chemopreventive activity of isothiocyanates is their ability to modulate the activity of enzymes involved in the detoxification of carcinogens and other harmful compounds. This process is typically categorized into Phase I and Phase II detoxification.

Inhibition of Cytochrome P450 (Phase I Enzymes)

Phase I detoxification enzymes, predominantly the cytochrome P450 (CYP) superfamily, are responsible for the initial metabolic processing of a wide range of foreign compounds. mdpi.com While this is often a detoxification step, some pro-carcinogens can be activated into their ultimate carcinogenic forms by these enzymes. mdpi.com

Several isothiocyanates have been identified as inhibitors of various CYP isoforms. nih.govcriver.comnih.gov Phenethyl isothiocyanate, for example, has been shown to inhibit several CYPs, a mechanism that is thought to contribute to its cancer-preventive properties by blocking the activation of carcinogens. nih.gov

| Isothiocyanate | Affected CYP Isoforms (Examples) | Type of Inhibition |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Competitive, Noncompetitive, Mixed, Mechanism-based |

| Sulforaphane | CYP1A1, CYP2B1/2, CYP3A4 | Enzyme inhibition and decreased expression |

Induction of Phase II Detoxifying Enzymes

Phase II detoxification enzymes play a crucial role in conjugating and facilitating the excretion of activated intermediates produced during Phase I metabolism. researchgate.net The induction of these enzymes is a key mechanism for enhancing the detoxification of carcinogens. Isothiocyanates are well-documented as potent inducers of Phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netnih.gov By increasing the expression and activity of these enzymes, isothiocyanates enhance the body's ability to neutralize and eliminate harmful substances. nih.gov

Formation of Glutathione Conjugates and Mercapturic Acid Pathway

The primary metabolic pathway for isothiocyanates in the body is the mercapturic acid pathway, a critical detoxification process. mdpi.commdpi.comnih.gov This pathway begins when the highly reactive, electrophilic carbon of the isothiocyanate group (–N=C=S) reacts with the nucleophilic thiol group of glutathione (GSH). dntb.gov.uaresearchgate.net This conjugation can occur non-enzymatically but is significantly accelerated by glutathione S-transferase (GST) enzymes. mdpi.comnih.gov

The resulting glutathione conjugate (ITC-GSH) is the first step in a multi-stage process aimed at increasing the compound's water solubility for excretion. arxiv.org The ITC-GSH conjugate is sequentially metabolized by enzymes, including γ-glutamyltranspeptidase and cysteinylglycinase, which remove the glutamate and glycine residues. mdpi.comnih.gov The final step involves N-acetylation of the remaining cysteine conjugate by N-acetyltransferase, forming a mercapturic acid (ITC-N-acetylcysteine). mdpi.comnih.gov These mercapturic acids are water-soluble end-products that are readily eliminated from the body, primarily through urine. mdpi.comnih.govresearchgate.net This metabolic route is a major pathway for the disposition and detoxification of various xenobiotic and electrophilic compounds. nih.govresearchgate.net

The efficiency of this pathway can be influenced by the specific structure of the isothiocyanate. For instance, studies on various ITCs have shown different rates of conjugation and metabolism. nih.gov The entire process, from the initial glutathione conjugation to the final excretion of mercapturic acid, is a key determinant of the bioavailability and biological activity of isothiocyanates. mdpi.com

Table 1: Key Enzymes in the Mercapturic Acid Pathway for Isothiocyanates This table summarizes the general enzymatic steps for ITC metabolism, as specific data for 2,3-Dichlorophenyl isothiocyanate is not available.

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation | Isothiocyanate (ITC) + Glutathione (GSH) | ITC-Glutathione Conjugate |

| γ-Glutamyltranspeptidase (γ-GT) | Removes the glutamate residue | ITC-Glutathione Conjugate | ITC-Cysteinyl-Glycine |

| Cysteinylglycinase (CGase) | Removes the glycine residue | ITC-Cysteinyl-Glycine | ITC-Cysteine Conjugate |

Antioxidant Mechanisms

Isothiocyanates are recognized for their potent indirect antioxidant effects, which are primarily mediated through the activation of endogenous protective mechanisms rather than direct scavenging of reactive oxygen species (ROS). dntb.gov.uanih.govnih.gov

Reduction of Oxidizing Species

While some compounds can directly neutralize free radicals, the principal antioxidant action of ITCs is the upregulation of cellular defense systems. researchgate.net By inducing Phase II detoxification enzymes, ITCs enhance the cell's capacity to manage and neutralize oxidizing species. nih.gov For example, studies on sulforaphane, a well-known ITC, show it can suppress ROS production in various cell types. nih.govmdpi.com Other ITCs, like moringin, have been shown to reduce levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the production of defensive proteins such as superoxide dismutase (SOD) and catalase (CAT). mdpi.com This enhancement of the cell's intrinsic antioxidant capabilities provides a robust defense against oxidative stress. mdpi.com

Nrf2 Factor Release and Gene Expression Induction

The cornerstone of the antioxidant and anti-inflammatory activity of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comdntb.gov.uanih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). researchgate.netmdpi.com

Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. dntb.gov.uanih.gov This interaction leads to a conformational change in Keap1, causing it to release Nrf2. researchgate.net Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. mdpi.commdpi.com This binding initiates the transcription of a wide array of cytoprotective proteins, including:

Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs). nih.govmdpi.com

Antioxidant Enzymes: Including heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD). nih.govmdpi.com

Enzymes involved in Glutathione Synthesis: Such as glutamate-cysteine ligase (GCL), which is crucial for maintaining cellular GSH levels. mdpi.com

Studies have shown that the addition of a chlorine atom at the ortho position (position 2) of a compound can induce high Nrf2 activity, suggesting that chlorinated phenyl isothiocyanates may be potent activators of this pathway. mdpi.com The induction of this comprehensive suite of defensive genes fortifies cells against oxidative and inflammatory damage. mdpi.commdpi.com

Anti-inflammatory Mechanisms

The anti-inflammatory properties of isothiocyanates are closely linked to their antioxidant functions, particularly through the Nrf2 pathway, and also involve the modulation of other key inflammatory signaling cascades. mdpi.commdpi.com

Inhibition of PI3K Activation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is implicated in many inflammatory conditions and cancers. nih.govmdpi.com Several studies have demonstrated that certain ITCs can inhibit this pathway. For example, research on phenylhexyl isothiocyanate (PHI) showed it could dephosphorylate key proteins in the PI3K/Akt signaling cascade, including Akt itself. nih.gov The inhibition of PI3K/Akt signaling is a significant mechanism through which ITCs can exert anti-inflammatory and anti-proliferative effects. arxiv.orgnih.gov While direct evidence for this compound is lacking, this inhibitory action is a known characteristic of the broader ITC family.

Reduction of Proinflammatory Cytokines

Isothiocyanates have been consistently shown to suppress the production of key proinflammatory cytokines. dntb.gov.uanih.gov This effect is often a downstream consequence of modulating upstream signaling pathways like Nrf2 and NF-κB. mdpi.comnih.gov The activation of Nrf2 by ITCs can lead to the production of antioxidant enzymes like HO-1, which in turn inhibit the production of pro-inflammatory mediators. mdpi.com

Studies on various ITCs, including sulforaphane and moringin, have demonstrated a marked reduction in the expression and secretion of cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.gov

Interleukin-6 (IL-6) mdpi.comnih.gov

Interleukin-1 beta (IL-1β) mdpi.comnih.gov

This reduction in inflammatory signaling molecules is a critical component of the anti-inflammatory profile of isothiocyanates. nih.govmdpi.com

Table 2: Effects of Representative Isothiocyanates on Proinflammatory Cytokine Production This table provides examples of the anti-inflammatory effects of well-studied ITCs, as specific data for this compound is not available.

| Isothiocyanate | Cell/Model System | Observed Effect | Cytokines Reduced |

|---|---|---|---|

| Sulforaphane | LPS-stimulated Macrophages | Suppressed mRNA and protein levels of inflammatory mediators | TNF-α, IL-6, IL-1β nih.gov |

| Moringin | Transcriptomic Analysis | Reduced expression of inflammatory cytokine genes | TNF-α, IL-1β, IL-6, IFN-α mdpi.com |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Research into the specific inhibitory effects of this compound on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is not extensively documented in current literature. However, studies on other aromatic isothiocyanates suggest potential anti-inflammatory activity through this mechanism. For instance, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been identified as potent inhibitors of the human COX-2 enzyme, demonstrating approximately 99% inhibition at a concentration of 50 μM nih.gov.

The anti-inflammatory action of ITCs is significant, as COX and 5-LOX are key enzymes in the biosynthetic pathways that produce pro-inflammatory mediators like prostaglandins and leukotrienes, respectively nih.govjst.go.jp. The inhibition of these enzymes is a primary target for anti-inflammatory drugs nih.gov. Research on diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), has led to the synthesis of derivatives containing a 2,6-dichlorophenylamino group, which have shown inhibitory activity against both COX-2 and 5-LOX rsc.orgscispace.com. While these are not isothiocyanates, the presence of a dichlorinated phenyl ring in these active compounds suggests that the 2,3-dichlorophenyl moiety in an isothiocyanate structure could be a candidate for similar activities.

Table 1: COX-2 Inhibition by Phenyl Isothiocyanate Derivatives This table presents data for phenyl isothiocyanate and its derivatives as specific data for this compound is not available.

| Compound | Concentration (µM) | % Inhibition of COX-2 |

|---|---|---|

| Phenyl isothiocyanate | 50 | ~99% |

| 3-Methoxyphenyl isothiocyanate | 50 | ~99% |

Source: Compiled from data in referenced articles nih.gov.

Antimicrobial Activity Mechanisms

Isothiocyanates are a class of compounds recognized for their broad-spectrum antimicrobial properties, although specific studies on this compound are scarce researchgate.netdoaj.orgnih.gov. The general mechanism of antimicrobial action for ITCs is attributed to their electrophilic nature. The isothiocyanate group (-N=C=S) can react with nucleophilic groups, such as the sulfhydryl (-SH) groups of amino acids like cysteine, in microbial proteins and enzymes mostwiedzy.pl. This interaction can lead to the formation of dithiocarbamates, disrupting protein structure and function, inhibiting essential metabolic pathways, and ultimately leading to microbial cell death mostwiedzy.pl.

Isothiocyanates have demonstrated efficacy against a wide array of microorganisms, including bacteria, fungi, and plant pathogens nih.govnih.govmdpi.comresearchgate.net. Studies on various ITCs have confirmed their potential as biocidal agents nih.govresearchgate.net. The chemical structure of the ITC plays a crucial role in its antimicrobial effectiveness. For example, aromatic ITCs, such as benzyl isothiocyanate (BITC), have been shown to be more effective against certain bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), than aliphatic ITCs like allyl isothiocyanate (AITC) nih.govresearchgate.net. This suggests that the aromatic dichlorophenyl structure of this compound may confer significant antimicrobial activity nih.gov.

ITCs have been shown to inhibit the growth of various plant pathogenic fungi and are considered key bioactive compounds in biofumigation practices using Brassicaceae plants mdpi.commdpi.com. Their volatility allows them to act as fumigants, inhibiting spore germination and mycelial growth of soil-borne pathogens nih.gov.

Table 2: Antimicrobial Activity of Selected Aromatic Isothiocyanates This table shows data for related aromatic isothiocyanates to illustrate the potential activity spectrum.

| Isothiocyanate | Target Organism | Observed Effect |

|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant S. aureus (MRSA) | Bactericidal, MIC ranging from 2.9 to 110 µg/mL |

| Phenethyl isothiocyanate (PEITC) | Vibrio cholerae | Antibacterial, inhibits biofilm formation |

| Benzyl isothiocyanate (BITC) | Candida spp. | Antifungal activity |

| Allyl isothiocyanate (AITC) | Rhizoctonia solani | Inhibition of fungal growth |

Source: Compiled from data in referenced articles nih.govnih.govnih.gov.

Beyond direct biocidal effects, isothiocyanates can also modulate microbial pathogenicity by interfering with virulence factors. Research has shown that certain ITCs can downregulate the expression of genes responsible for toxin production and biofilm formation, which are critical for microbial infection and survival nih.govsemanticscholar.org.

For example, sulforaphane and phenethyl isothiocyanate (PEITC) have been found to effectively impair the virulence of Vibrio cholerae nih.govsemanticscholar.org. These compounds were shown to inhibit DNA and RNA synthesis and downregulate the expression of virulence factors nih.govsemanticscholar.org. Similarly, benzyl isothiocyanate (BITC) has been reported to significantly downregulate virulence genes in S. aureus mdpi.com. This anti-virulence activity presents a promising mechanism for combating bacterial infections, potentially reducing the reliance on traditional antibiotics. Given these findings, it is plausible that this compound could exert similar effects on microbial virulence.

Other Biological Activities and Associated Mechanisms

Isothiocyanates are among the most well-studied classes of cancer chemopreventive agents nih.govnih.govnih.govresearchgate.net. Their mechanisms of action are multifaceted and involve the modulation of key cellular processes involved in carcinogenesis nih.govmdpi.commdpi.com. A primary mechanism is the modulation of carcinogen-metabolizing enzymes nih.gov. ITCs can inhibit Phase I enzymes (such as cytochrome P450s), which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms. Simultaneously, they can induce Phase II detoxification enzymes (such as glutathione S-transferases), which facilitate the elimination of carcinogens from the body nih.gov.

Furthermore, ITCs have been shown to induce cell cycle arrest and promote apoptosis in cancer cells, thereby inhibiting tumor growth nih.gov. While specific studies on the anticarcinogenic potential of this compound are lacking, the extensive evidence for compounds like phenethyl isothiocyanate (PEITC), benzyl isothiocyanate (BITC), and sulforaphane provides a strong rationale for investigating its potential in this area nih.govmdpi.commdpi.com.

The investigation into the antihypertensive properties of dichlorophenyl isothiocyanates is very limited. One study focused on synthesizing derivatives from a related isomer, 2,6-dichlorophenyl isothiocyanate, to evaluate their potential as antihypertensive agents nih.gov. In that research, a guanidine derivative was prepared in three steps starting from 2,6-dichlorophenyl isothiocyanate. However, when tested, this specific derivative was found to be essentially inactive as an antihypertensive agent when compared to its corresponding thiourea (B124793) analog nih.gov. This finding, while not directly pertaining to the 2,3-dichloro isomer, highlights that the substitution pattern on the phenyl ring and the nature of the derivative are critical for this biological activity. Further research would be needed to determine if this compound or its derivatives possess any antihypertensive effects.

Anti-Alzheimer Properties (General Thioureas)

Thiourea derivatives, which can be synthesized from isothiocyanates like this compound, have emerged as a significant class of compounds in the search for new anti-Alzheimer's disease therapeutics. The primary mechanism of action for many of these derivatives is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition leads to increased acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Research has demonstrated that the substitution pattern on the phenyl ring of thiourea derivatives plays a crucial role in their inhibitory potency. For instance, a series of 4-(diethylamino) salicylaldehyde-based thiosemicarbazones, which are structurally related to thioureas, were synthesized and evaluated for their cholinesterase inhibitory activity. Within this series, a compound featuring a 2,3-dichlorophenyl substitution was identified as the most potent inhibitor of BChE, with a half-maximal inhibitory concentration (IC50) value of 124.72 nM. Another 2,3-dichloro-substituted compound in the same series was the most potent inhibitor of AChE, with an IC50 value of 12.89 nM researchgate.net.

The anti-Alzheimer's potential of thiourea derivatives is not limited to cholinesterase inhibition. These compounds are also being investigated for their ability to inhibit the aggregation of β-amyloid plaques and for their antioxidant properties, both of which are central to the pathology of Alzheimer's disease researchgate.net. The multifaceted nature of these compounds makes them promising candidates for the development of multi-target drugs for Alzheimer's treatment.

Table 1: Cholinesterase Inhibitory Activity of Dichlorophenyl-Substituted Thiosemicarbazones

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2,3-dichlorophenyl-substituted thiosemicarbazone | Butyrylcholinesterase (BChE) | 124.72 |

Antituberculosis and Antimalarial Properties (General Thioureas)

Thiourea derivatives have garnered considerable attention for their potential as antituberculosis and antimalarial agents. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents, and thioureas have shown promise in this area.

In a study focused on isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives, a compound bearing a 3,4-dichlorophenyl substitution demonstrated significant antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against M. tuberculosis nih.gov. This highlights the potential of dichlorophenyl-substituted thioureas as a scaffold for novel antitubercular drugs. The mechanism of action for many thiourea derivatives against M. tuberculosis is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways nih.govup.ac.za.

The antimalarial activity of thiourea derivatives is also an active area of research. While direct studies on this compound-derived thioureas are limited, the broader class of thiourea compounds has shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria mdpi.com. The mechanism of action is thought to involve the chelation of metal ions essential for parasite survival or the inhibition of key parasitic enzymes. Further investigation into the specific structure-activity relationships of dichlorophenyl-substituted thioureas is warranted to explore their full potential as antimalarial agents.

Inhibition of Urease and Inflammatory Markers

Thiourea derivatives of 2,3-dichlorophenyl piperazine have been identified as highly potent inhibitors of the enzyme urease. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, as it neutralizes gastric acid, allowing the bacteria to colonize the stomach lining. Inhibition of urease is therefore a validated therapeutic strategy for the treatment of peptic ulcers and other related conditions.

In one study, a series of thiourea derivatives were synthesized from amino acid conjugates of 2,3-dichlorophenyl piperazine. Several of these compounds exhibited exceptional urease inhibitory activity. Notably, compounds bearing a fluoro group at the para position of the phenyl ring showed IC50 values in the range of 2.6-4.2 µM, which is significantly more potent than the standard inhibitor, thiourea (IC50 = 21.0 µM) ijcps.com. Another study reported a dipeptide-conjugated thiourea derivative of 2,3-dichlorophenyl piperazine with an IC50 value of 2 µM, representing a nearly 10-fold increase in potency compared to the standard researchgate.netcore.ac.uk.

In addition to their urease inhibitory effects, these 2,3-dichlorophenyl piperazine-derived thioureas have also demonstrated significant anti-inflammatory properties. The inhibition of inflammatory markers is a crucial therapeutic goal in a wide range of diseases. A study on glycine and proline conjugated urea/thiourea derivatives of 2,3-dichlorophenyl piperazine revealed that several compounds exhibited good anti-inflammatory activity. Specifically, compounds with fluoro and chloro substituents on the phenyl ring of the thiourea moiety showed excellent activity, with IC50 values ranging from 30 to 65 µM, which were comparable to or better than the standard anti-inflammatory drugs indomethacin and ibuprofen niscpr.res.in. The anti-inflammatory action of isothiocyanates and their derivatives is often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory molecules such as nitric oxide eurekaselect.com.

Table 2: Urease and Anti-Inflammatory Activity of 2,3-Dichlorophenyl Piperazine Thiourea Derivatives

| Compound Type | Biological Activity | IC50 (µM) |

|---|---|---|

| Dipeptide-conjugated thiourea | Urease Inhibition | 2 |

| p-Fluoro-substituted thiourea | Urease Inhibition | 2.6 - 4.2 |

Inhibition of Human Carbonic Anhydrase Isozymes (hCA-I and hCA-II)

The inhibition of human carbonic anhydrase (hCA) isozymes is a therapeutic target for a variety of conditions, including glaucoma, epilepsy, and certain types of cancer. The cytosolic isoforms hCA-I and hCA-II are of particular interest. While direct studies on this compound and its immediate thiourea derivatives are not extensively documented in this context, the broader classes of urea and thiourea derivatives have been investigated as hCA inhibitors.

A study on 1,4-dihydropyrimidinone substituted diaryl urea and thiourea derivatives showed that these compounds were capable of inhibiting both hCA-I and hCA-II, albeit with weaker potency (in the micromolar range) compared to clinically used sulfonamide inhibitors tandfonline.com. For instance, one of the most active compounds in this series had an IC50 value of 66.23 µM for hCA-I and another had an IC50 of 63.09 µM for hCA-II tandfonline.com.

Another study on phthalazine substituted urea and thiourea derivatives also demonstrated inhibitory activity against hCA-I and hCA-II, with the most potent compound showing IC50 values of 6.40 µM and 6.13 µM, respectively scispace.com. The proposed mechanism for these bulkier molecules involves binding at the entrance of the active site, similar to coumarin inhibitors, rather than direct coordination to the zinc ion, which is the typical mechanism for sulfonamides. These findings suggest that the thiourea scaffold, which can be derived from this compound, could serve as a starting point for the design of novel carbonic anhydrase inhibitors.

Table 3: Inhibition of Human Carbonic Anhydrase Isozymes by Thiourea Derivatives

| Compound Class | Isozyme | IC50 (µM) |

|---|---|---|

| 1,4-Dihydropyrimidinone substituted diaryl thiourea | hCA-I | 66.23 |

| 1,4-Dihydropyrimidinone substituted diaryl thiourea | hCA-II | 63.09 |

| Phthalazine substituted thiourea | hCA-I | 6.40 |

Ethylene Response Induction in Plants

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and responses to environmental stress. The ethylene signaling pathway is a key area of research in plant biology, with implications for agriculture in areas such as fruit ripening, senescence, and disease resistance nih.govnih.gov.

Currently, there is a lack of specific research directly investigating the effects of this compound or its derivatives on the ethylene response in plants. The known biological activities of isothiocyanates in plants are primarily related to their roles as defense compounds against herbivores and pathogens. While some compounds are known to modulate plant growth and development, a direct link to the ethylene signaling pathway for this compound has not been established in the scientific literature. Further research is required to determine if this compound or its derivatives have any influence on ethylene biosynthesis, perception, or signal transduction in plants.

Antiviral Properties

Isothiocyanates, the class of compounds to which this compound belongs, are known to possess a broad spectrum of biological activities, including antimicrobial and antiviral effects nih.govnih.govresearchgate.net. The antiviral properties of isothiocyanates are thought to stem from their ability to react with viral proteins and enzymes, thereby inhibiting viral replication and infectivity.

While specific studies on the antiviral activity of this compound are limited, research on related compounds provides some insights. For example, allyl isothiocyanate has been shown to be effective against various bacteria, fungi, and insects, and its potential as an antiviral agent is an area of active investigation nih.gov. The general reactivity of the isothiocyanate group towards nucleophiles, such as the amino and sulfhydryl groups found in viral proteins, suggests that this compound could potentially exhibit antiviral properties. However, without direct experimental evidence, this remains speculative. Further research is needed to screen this compound and its derivatives against a range of viruses to determine their potential as antiviral agents.

Insecticidal Activity

Isothiocyanates are well-known for their insecticidal properties, which is a key aspect of their natural role as plant defense compounds. The pungent nature of many plants in the Brassicaceae family is due to the presence of glucosinolates, which are hydrolyzed to isothiocyanates upon tissue damage. These isothiocyanates are toxic to a wide range of insect pests mdpi.com.

Studies on related acylthiourea derivatives have shown their potential as insecticides. For instance, a novel class of acylthiourea-containing isoxazoline insecticides has been developed and shown to be effective against pests like Plutella xylostella (the diamondback moth) mdpi.com. Given that this compound can serve as a precursor for the synthesis of various thiourea derivatives, it is plausible that this compound could be a valuable building block for the development of new insecticidal agents. However, direct testing of this compound is necessary to quantify its insecticidal efficacy.

Applications in Advanced Research Methodologies

Use in Proteomics Research

While specific studies focusing exclusively on 2,3-Dichlorophenyl isothiocyanate in proteomics are not extensively documented in publicly available research, the isothiocyanate functional group is a well-known reactive moiety used in this field. Isothiocyanates, in general, are recognized for their ability to interact with proteins, a characteristic that is harnessed in proteomics to study protein structure and function.

Isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) are known to induce cell cycle arrest and apoptosis, and their interaction with cellular proteins is a key mechanism in these processes drugbank.com. The primary mode of interaction is the reaction of the electrophilic carbon atom of the isothiocyanate group with nucleophilic residues on proteins, such as the thiol group of cysteine and the amino group of lysine. This covalent modification can alter the protein's structure and function, providing insights into its biological role. Proteomics techniques are employed to identify the specific protein targets of isothiocyanates drugbank.com.

The reactivity of aryl isothiocyanates makes them potential tools for protein labeling and modification in proteomics studies. The specific reaction kinetics and targets of this compound would be influenced by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring, which could enhance the electrophilicity of the isothiocyanate carbon.

Table 1: General Applications of Isothiocyanates in Proteomics

| Application | Description |

| Protein Labeling | Covalent modification of proteins for identification and quantification. |

| Enzyme Inhibition Studies | Investigating the role of specific amino acid residues in enzyme catalysis. |

| Protein-Protein Interaction Studies | Probing the interfaces of protein complexes. |

| Drug Target Identification | Identifying the cellular proteins that interact with isothiocyanate-containing compounds. |

Role in the Synthesis of Pharmaceutical Intermediates

Aryl isothiocyanates are versatile and highly reactive intermediates in organic synthesis, valued for their ability to participate in a variety of chemical transformations to form diverse heterocyclic compounds. mdpi.com This reactivity makes them important building blocks in the synthesis of pharmaceutical ingredients. mdpi.com The isothiocyanate group can react with a wide range of nucleophiles, leading to the formation of thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles that are common scaffolds in medicinal chemistry.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, the utility of aryl isothiocyanates as intermediates is well-established. mdpi.comarkat-usa.org The reactivity of the isothiocyanate group allows for its conversion into various functional groups, making it a valuable synthon for constructing complex molecular architectures. mdpi.com

The synthesis of aryl isothiocyanates themselves is an active area of research, with methods being developed that are efficient and use readily available starting materials. tandfonline.com The presence of the dichloro-substituted phenyl ring in this compound can be a key structural element in the design of new pharmaceutical agents, with the chlorine atoms potentially influencing the compound's binding affinity and metabolic stability.

Table 2: Examples of Heterocycles Synthesized from Aryl Isothiocyanates

| Heterocycle | Synthetic Approach |

| Thioureas | Reaction with primary or secondary amines. |

| Thiazoles | Cycloaddition reactions with various reagents. |

| Benzimidazoles | Reactions involving ortho-phenylenediamines. |

| Triazoles | Multi-step synthesis involving cyclization reactions. |

Development of Fluorescent Probes for Bioimaging

Isothiocyanate compounds have been utilized as fluorescent labeling agents. nih.govnih.gov The isothiocyanate group can readily react with primary amine groups on biomolecules to form a stable thiourea (B124793) linkage, effectively tagging the molecule with a fluorescent dye. This principle is fundamental in the design of fluorescent probes for bioimaging.

While there are no specific, widely-marketed fluorescent probes based on the this compound scaffold found in the reviewed literature, the general strategy involves conjugating an isothiocyanate moiety to a fluorophore. This allows for the selective labeling of proteins, antibodies, and other amine-containing molecules in cells and tissues. The resulting fluorescently labeled molecules can then be visualized using fluorescence microscopy to study their localization and dynamics in biological systems.

The design of fluorescent probes often focuses on achieving high selectivity and sensitivity for the target molecule. rsc.orgresearchgate.net The choice of the fluorophore and the linker to the reactive group (in this case, isothiocyanate) are critical for the probe's performance. Aryl isothiocyanates can be part of the linker structure that connects the fluorescent part of the probe to the target.

Table 3: Key Components of an Isothiocyanate-Based Fluorescent Probe

| Component | Function |

| Fluorophore | The light-emitting part of the probe. |

| Linker | Connects the fluorophore to the reactive group. |

| Isothiocyanate Group | The reactive moiety that covalently binds to the target molecule. |

Applications in Environmental Biofumigation (General Isothiocyanates)